1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative with a 2-fluorophenyl substituent at position 7 of the heterocyclic core. The piperidine-4-carboxamide moiety is linked to the pyrimidine ring at position 2, while the N-substituent features a 2-(thiophen-2-yl)ethyl group. Key structural attributes include:
- Core structure: Thieno[3,2-d]pyrimidin-4-one, a fused bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- Piperidine-4-carboxamide: A common scaffold in bioactive molecules, contributing to solubility and conformational flexibility. Thiophen-2-yl ethyl side chain: Enhances lipophilicity and may influence receptor interactions via sulfur-containing heterocycles .
Molecular formula: C₂₄H₂₂FN₃O₂S₂ (estimated based on structural analogs ).
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S2/c25-19-6-2-1-5-17(19)18-14-33-21-20(18)27-24(28-23(21)31)29-11-8-15(9-12-29)22(30)26-10-7-16-4-3-13-32-16/h1-6,13-15H,7-12H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPPYKQCGAEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.58 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN4O2S |
| Molecular Weight | 476.58 g/mol |
| LogP | 4.3753 |
| Polar Surface Area | 60.865 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Preliminary studies indicate that this compound acts primarily as an inhibitor of polo-like kinase 1 (Plk1) . Plk1 is a critical enzyme involved in cell cycle regulation, particularly during mitosis. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby inhibiting their proliferation and survival.
Anticancer Potential
Research has shown that the compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Plk1 : By targeting Plk1, the compound disrupts the normal cell cycle progression, leading to apoptosis in cancer cells.
- Cell Viability Studies : In vitro studies have demonstrated that the compound reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Case Study : In one study involving multicellular spheroids, the compound was screened alongside other agents and showed promising results in reducing tumor growth compared to controls .
Other Biological Activities
While its primary focus has been on cancer therapy, there are indications that the compound may also exhibit:
- Antimicrobial properties : Initial screenings suggest potential activity against certain bacterial strains.
- Neuroprotective effects : Some derivatives have shown promise in neuroprotection assays.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : A study reported that the compound effectively inhibited Plk1 with an IC50 value indicating strong binding affinity .
- Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine ring have been explored to optimize potency and selectivity against cancer cell lines .
- Pharmacokinetic Properties : Early pharmacokinetic evaluations suggest favorable absorption and distribution profiles, which are crucial for therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidine Derivatives
Key Insights :
- The 2-fluorophenyl group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl in ’s derivatives, as fluorine is less prone to forming reactive metabolites .
Pyrimidine and Dihydropyridine Derivatives
Key Insights :
- Thieno[3,2-d]pyrimidine cores (as in the target compound) typically exhibit higher rigidity than dihydropyridines, favoring selective target binding .
- The piperidine-4-carboxamide group in the target compound provides a conformational advantage over the cyanocarbonitrile substituents in ’s derivatives, which may reduce off-target reactivity .
Piperidine-Containing Analogues
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
